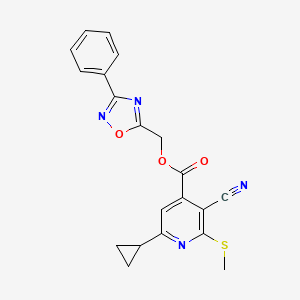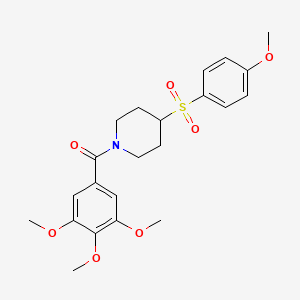
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAB belongs to the benzofuran class of compounds and has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and the immune response.
Biochemical and Physiological Effects:
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also modulates the expression of various genes involved in cell growth, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in the treatment of various diseases. However, (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also has several limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide. Another area of research is the development of more water-soluble forms of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, which would make it easier to use in experiments. Additionally, further research is needed to determine the optimal dosage and administration of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide for therapeutic use. Finally, more research is needed to fully understand the mechanisms of action of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of cancer by inhibiting the growth of cancer cells and inducing apoptosis. (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of the disease.
Propiedades
IUPAC Name |
3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-15-9-7-12(11-16(15)26-2)8-10-17(23)22-18-13-5-3-4-6-14(13)27-19(18)20(21)24/h3-11H,1-2H3,(H2,21,24)(H,22,23)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHGKUWKWNLCMZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2908268.png)


![5-methyl-1-(3-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908276.png)


![N-benzyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2908279.png)




![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908288.png)
![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)
